molecular formula C18H29ClN2O3 B13746509 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride CAS No. 42438-09-5

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride

Cat. No.: B13746509
CAS No.: 42438-09-5
M. Wt: 356.9 g/mol
InChI Key: FQOAUGFYPIOGIY-UHFFFAOYSA-N
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Description

1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride is a synthetic chemical compound featuring a carbamate linker connecting a 4-butoxyphenyl group and a propan-2-yl chain substituted with a pyrrolidin-1-ium moiety. The presence of the pyrrolidine ring, a saturated nitrogen heterocycle, is a key structural feature of interest in medicinal chemistry. The saturated, three-dimensional nature of the pyrrolidine scaffold helps to increase molecular complexity and spatial coverage compared to flat aromatic structures, which can be beneficial for optimizing physicochemical parameters and improving the druggability of potential drug candidates . Compounds with structural similarities, such as those containing a pyrrolidine ring linked to a carbamate group, are frequently investigated for their potential biological activities. The pyrrolidine scaffold is a privileged structure in drug discovery, found in numerous bioactive molecules and FDA-approved drugs targeting a range of human diseases, including as anticancer, antibacterial, antidiabetic, and central nervous system agents . Furthermore, the chiral center within the propan-2-yl chain could be exploited to study stereoselective interactions with enantioselective protein targets, an important consideration in the design of selective ligands . This compound is provided For Research Use Only and is intended for use in laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to use this reagent in the exploration of novel pharmacophores and in structure-activity relationship (SAR) studies.

Properties

CAS No.

42438-09-5

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-3-4-13-22-17-9-7-16(8-10-17)19-18(21)23-15(2)14-20-11-5-6-12-20;/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21);1H

InChI Key

FQOAUGFYPIOGIY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

Scientific Research Applications

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers study its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate linkage play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Alkoxy Chain Length : The 4-butoxyphenyl group in the target compound confers higher lipophilicity (LogP ~4.8) compared to the 4-propoxyphenyl analog (LogP 4.26) due to its longer hydrophobic chain. This enhances membrane permeability but may reduce aqueous solubility .

Ionic vs. Neutral Backbone : The quaternary ammonium group in the target compound increases polarity (PSA ~54.3 Ų) compared to the neutral carboxamide analog (PSA 45.3 Ų), influencing solubility and crystal lattice interactions .

Q & A

Q. What are the established synthetic routes for 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride?

The synthesis typically involves quaternization of a pyrrolidine derivative followed by carbamate formation. A general approach includes:

  • Step 1 : Alkylation of pyrrolidine with a propan-2-yl halide to form the pyrrolidinium intermediate.
  • Step 2 : Reaction of 4-butoxyphenyl isocyanate with the intermediate to form the carbamate linkage.
  • Step 3 : Ion exchange (e.g., using HCl) to yield the chloride salt. Key reagents include alkyl halides, isocyanates, and ion-exchange resins. Reaction conditions (temperature, solvent polarity) significantly influence yield .

Table 1 : Example Reaction Conditions

StepReagentSolventTemperatureYield (%)
11-ChloropropaneDMF60°C75–80
24-Butoxyphenyl isocyanateTHFRT65–70

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent connectivity and absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M-Cl]+^+).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and counterion placement (if crystalline) .
  • Elemental Analysis : To validate stoichiometry (e.g., C, H, N, Cl content) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures).
  • Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Store at –20°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

Apply statistical DoE (e.g., factorial designs) to identify critical parameters:

  • Variables : Temperature, reagent stoichiometry, solvent polarity.
  • Response Surface Methodology (RSM) : Maps interactions between variables to predict optimal conditions. For example, a central composite design for Step 1 might reveal that increasing temperature beyond 70°C reduces yield due to side reactions .

Q. How to resolve contradictions in spectroscopic data across different batches?

  • Hypothesis Testing : Compare NMR/MS data across batches to identify impurities (e.g., residual solvents or unreacted starting materials).
  • Chromatographic Purity Checks : Use HPLC/GC-MS to quantify impurities.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What computational strategies aid in predicting the compound’s reactivity or biological targets?

  • Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for carbamate formation) using software like Gaussian or ORCA .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinity for receptors like GABAA_A (common target for carbamate derivatives) .

Q. How to design a pharmacological evaluation framework for this compound?

  • In Vitro Assays :
  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or similar targets using Ellman’s method.
  • Cytotoxicity : MTT assay on cell lines (e.g., HEK293) to assess IC50_{50}.
    • ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity .

Methodological Considerations

Q. What safety protocols are recommended despite the lack of GHS classification?

  • Handling : Use fume hoods, nitrile gloves, and eye protection.
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Q. How to scale up synthesis without compromising purity?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature/residence time control .

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